5-HT4 vs 5-HT3 Receptor Selectivity Profile of Renzapride Relative to Cisapride
Renzapride demonstrates a distinct 5-HT3/5-HT4 affinity ratio compared to cisapride, which is critical for predicting net prokinetic activity and potential for emesis-related effects. At cloned human 5-HT3 receptors, renzapride binds with a Ki of 7.64 nM, representing approximately 89-fold higher affinity than cisapride (Ki = 684 nM) in the same [³H]ramosetron displacement assay system [1]. Conversely, at cloned human 5-HT4 receptors, renzapride (Ki = 115 nM) exhibits approximately 2.8-fold lower affinity than cisapride (Ki = 41.5 nM) [1]. This differential affinity profile means that renzapride provides stronger 5-HT3 antagonism relative to its 5-HT4 agonism compared to cisapride, which may confer distinct functional outcomes in gastrointestinal motility models [1].
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.64 nM |
| Comparator Or Baseline | Cisapride: Ki = 684 nM |
| Quantified Difference | Renzapride Ki is 89-fold lower (higher affinity) than cisapride |
| Conditions | Cloned human 5-HT3 receptors; [³H]ramosetron displacement assay |
Why This Matters
This quantitative binding selectivity distinguishes renzapride for research applications where 5-HT3 antagonism is a required experimental variable, enabling studies of dual 5-HT4/5-HT3 modulation without reliance on combination treatments.
- [1] Nagakura Y, Ito H, Kiso T, Naitoh Y, Miyata K. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. Pharmacol Res. 1999;39(5):375-382. View Source
